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Compound of Interest

Compound Name: 3-(Methylamino)isonicotinic Acid

Cat. No.: B1530592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-(Methylamino)isonicotinic Acid. In the absence of directly published experimental

spectra for this specific molecule, this document synthesizes data from closely related analogs

and foundational spectroscopic principles to offer a robust predictive analysis. This approach is

designed to empower researchers in identifying and characterizing this compound.

Molecular Structure and Key Features
3-(Methylamino)isonicotinic acid is a derivative of isonicotinic acid, featuring a methylamino

substituent at the 3-position. This substitution pattern is crucial as it influences the electronic

environment of the pyridine ring and, consequently, its spectroscopic signatures.

Caption: Molecular structure of 3-(Methylamino)isonicotinic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 3-(Methylamino)isonicotinic Acid are

detailed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1530592?utm_src=pdf-interest
https://www.benchchem.com/product/b1530592?utm_src=pdf-body
https://www.benchchem.com/product/b1530592?utm_src=pdf-body
https://www.benchchem.com/product/b1530592?utm_src=pdf-body
https://www.benchchem.com/product/b1530592?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methyl group, the amine proton, and the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~8.5 s 1H H-2

The proton at

position 2 is

adjacent to the

ring nitrogen,

leading to a

downfield shift.

~7.8 d 1H H-6

This proton is

ortho to the

carboxylic acid

group and is

expected to be a

doublet.

~7.5 d 1H H-5

Coupled to H-6,

this proton will

appear as a

doublet.

~3.0 s 3H -NHCH₃

The methyl

protons will

appear as a

singlet.

~5.0-6.0 br s 1H -NH

The amine

proton signal is

often broad and

its chemical shift

can vary.

>12.0 br s 1H -COOH

The carboxylic

acid proton is

typically a broad

singlet at a very

downfield

chemical shift.
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Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 3-(Methylamino)isonicotinic Acid in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Acquire a standard one-dimensional proton spectrum.

Set a spectral width of -2 to 16 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)
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Chemical Shift (ppm) Assignment Rationale

~168 -COOH
The carboxylic acid carbon is

highly deshielded.

~150 C-4
The carbon bearing the

carboxylic acid group.

~148 C-2
The carbon adjacent to the

ring nitrogen.

~140 C-3
The carbon attached to the

methylamino group.

~125 C-6 Aromatic carbon.

~120 C-5 Aromatic carbon.

~30 -NHCH₃ The methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: A 100 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid)

~3350 Medium N-H stretch (secondary amine)

~3050 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (aliphatic)

~1700 Strong C=O stretch (carboxylic acid)

~1600, ~1480 Medium-Strong
C=C and C=N stretches

(aromatic ring)

~1300 Medium C-N stretch

Experimental Protocol: IR Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.
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Predicted Mass Spectrometry Data

Molecular Ion (M⁺): The expected exact mass of 3-(Methylamino)isonicotinic Acid
(C₇H₈N₂O₂) is 152.0586 g/mol . A high-resolution mass spectrometer should detect a peak

corresponding to this mass.

Key Fragmentation Pathways:

Loss of H₂O (18 Da) from the carboxylic acid group.

Loss of COOH (45 Da) to give a fragment at m/z 107.

Decarboxylation (loss of CO₂, 44 Da) to give a fragment at m/z 108.

[M]⁺˙
m/z = 152

[M-H₂O]⁺˙
m/z = 134

- H₂O

[M-COOH]⁺
m/z = 107

- •COOH

[M-CO₂]⁺˙
m/z = 108

- CO₂

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation of 3-(Methylamino)isonicotinic Acid.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by liquid chromatography (LC-MS).

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely

in positive ion mode.

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is

recommended for accurate mass measurement.
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Tandem MS (MS/MS): To confirm the structure, the molecular ion (m/z 152) can be isolated

and fragmented to observe the characteristic daughter ions.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-(Methylamino)isonicotinic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1530592#spectroscopic-data-nmr-ir-
mass-spec-of-3-methylamino-isonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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